An In-depth Technical Guide to N-(5-aminopyrimidin-2-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-(5-aminopyrimidin-2-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-aminopyrimidin-2-yl)acetamide, with CAS number 59690-85-6, is a key heterocyclic molecule built upon the versatile 2-aminopyrimidine scaffold. This structural motif is of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of N-(5-aminopyrimidin-2-yl)acetamide, detailing its synthesis, physicochemical properties, analytical characterization, and exploring its potential as a therapeutic agent. Drawing upon data from analogous structures, this document offers field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental component of nucleic acids and, as such, derivatives of pyrimidine have been extensively investigated for their therapeutic potential. The 2-aminopyrimidine core, in particular, has emerged as a privileged scaffold in drug discovery. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has led to the development of numerous potent and selective kinase inhibitors. These inhibitors have found applications in oncology and the treatment of inflammatory diseases. N-(5-aminopyrimidin-2-yl)acetamide, featuring both a 2-acetamido and a 5-amino group, presents a unique substitution pattern that warrants in-depth investigation for its potential to interact with various biological targets.
Physicochemical Properties and Handling
While specific experimental data for N-(5-aminopyrimidin-2-yl)acetamide is not extensively published, its properties can be extrapolated from closely related analogs such as N-(5-methylpyridin-2-yl)acetamide and 2-acetamido-5-aminopyridine.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C6H8N4O | - |
| Molecular Weight | 152.15 g/mol | - |
| Appearance | Expected to be an off-white to yellow solid. | [1] |
| Melting Point | Estimated to be in the range of 150-180 °C. | |
| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. | [2] |
| Storage | Store in a cool, dry place, protected from light. | [3] |
Safety Precautions: As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling N-(5-aminopyrimidin-2-yl)acetamide. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the specific compound or a close structural analog.[2][4][5]
Synthesis of N-(5-aminopyrimidin-2-yl)acetamide
The synthesis of N-(5-aminopyrimidin-2-yl)acetamide can be approached through the selective acetylation of 2,5-diaminopyrimidine. The key challenge in this synthesis is achieving regioselectivity, as the diaminopyrimidine possesses two nucleophilic amino groups. The 2-amino group is generally more nucleophilic than the 5-amino group, suggesting that direct acetylation might preferentially occur at the 2-position. However, reaction conditions can be optimized to favor the desired product.
Proposed Synthetic Pathway
A plausible synthetic route involves the direct and controlled acetylation of 2,5-diaminopyrimidine using an acetylating agent such as acetic anhydride or acetyl chloride.
Caption: Proposed synthetic route for N-(5-aminopyrimidin-2-yl)acetamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the acetylation of aminopyrimidines and serves as a starting point for optimization.[5]
Materials:
-
2,5-Diaminopyrimidine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-diaminopyrimidine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Controlled Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution. The controlled addition and low temperature are crucial to favor mono-acetylation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/methanol).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. The following analytical techniques are essential for the characterization of N-(5-aminopyrimidin-2-yl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. Predicted chemical shifts are based on analogous compounds.[2][6][7]
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.2 | s | 1H | H-4 |
| ~7.9 | s | 1H | H-6 |
| ~9.5 | s (broad) | 1H | NH (acetamide) |
| ~5.5 | s (broad) | 2H | NH₂ (amino) |
| ~2.1 | s | 3H | CH₃ (acetamide) |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~169 | C=O (acetamide) |
| ~158 | C-2 |
| ~155 | C-4 |
| ~140 | C-6 |
| ~130 | C-5 |
| ~24 | CH₃ (acetamide) |
Caption: General workflow for NMR characterization.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique.[8][9]
Predicted Fragmentation Pathway: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 153.08. The primary fragmentation is anticipated to be the loss of a neutral ketene molecule (CH₂=C=O) from the acetamide group, leading to a fragment corresponding to 2,5-diaminopyrimidine.
Caption: Predicted primary fragmentation of N-(5-aminopyrimidin-2-yl)acetamide.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the synthesized compound. A reverse-phase method is generally suitable for aminopyrimidine derivatives.
Typical HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from 5% to 95% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Potential Biological Activity and Therapeutic Applications
The 2-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitors. The acetamide group can participate in hydrogen bonding, and the 5-amino group offers a point for further derivatization to enhance potency and selectivity.
Kinase Inhibition
Numerous studies have demonstrated that 2-aminopyrimidine derivatives can act as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[4][10][11] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
Potential Kinase Targets:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[12]
-
Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are critical for cell cycle regulation.[9]
Caption: Hypothesized mechanism of kinase inhibition.
Anti-inflammatory and Anticancer Potential
By inhibiting key kinases involved in inflammatory signaling pathways (e.g., NF-κB) and cell cycle progression, N-(5-aminopyrimidin-2-yl)acetamide and its derivatives hold promise as anti-inflammatory and anticancer agents.[13][14][15] The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators like prostaglandins and nitric oxide. Their anticancer activity is frequently linked to the induction of apoptosis and inhibition of cell proliferation.[13][16][17]
Future Directions and Conclusion
N-(5-aminopyrimidin-2-yl)acetamide represents a valuable building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological activities based on the extensive knowledge of the 2-aminopyrimidine scaffold.
Future research should focus on:
-
Experimental Validation: Conducting detailed biological screening to identify the specific kinase targets and elucidate the precise mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives with modifications at the 5-amino group to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Progressing promising candidates into preclinical animal models of cancer and inflammatory diseases.
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